2-(1,3-benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound is characterized by the presence of a benzothiazole moiety linked to a triazole ring via a sulfanyl group, making it a unique structure with diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors followed by amidation and sulfonation reactions. For instance, a Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of L-proline as a catalyst can be employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to meet production demands. Techniques such as microwave irradiation and one-pot multicomponent reactions are often utilized to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antifungal, antibacterial, and antiviral activities.
Medicine: Potential anticonvulsant and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors. This binding inhibits the activity of these receptors, leading to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
- 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide stands out due to its unique combination of benzothiazole and triazole moieties, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C11H9N5OS2 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C11H9N5OS2/c17-10(15-16-6-12-13-7-16)5-18-11-14-8-3-1-2-4-9(8)19-11/h1-4,6-7H,5H2,(H,15,17) |
InChI Key |
RKECUZWRSQVLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN3C=NN=C3 |
Origin of Product |
United States |
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